N-[2-methyl-1-(4-pentylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide
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Overview
Description
N-[2-methyl-1-(4-pentylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
The synthesis of N-[2-methyl-1-(4-pentylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide involves multiple steps. One common synthetic route includes the following steps:
Acylation Reaction: The initial step involves the acylation of a quinoline derivative with 4-pentylbenzoyl chloride in the presence of a base such as triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the quinoline core.
Amidation: The final step involves the amidation of the quinoline derivative with N-phenylbenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
N-[2-methyl-1-(4-pentylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
N-[2-methyl-1-(4-pentylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(4-pentylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-[2-methyl-1-(4-pentylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide can be compared with other quinoline derivatives and benzamide compounds. Similar compounds include:
Quinoline: A basic structure that forms the core of many biologically active compounds.
Benzamide: A simple amide derivative of benzoic acid, known for its use in medicinal chemistry.
Benzimidazole: Another heterocyclic compound with a structure similar to quinoline, known for its diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
332074-37-0 |
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Molecular Formula |
C35H36N2O2 |
Molecular Weight |
516.7g/mol |
IUPAC Name |
N-[2-methyl-1-(4-pentylbenzoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide |
InChI |
InChI=1S/C35H36N2O2/c1-3-4-7-14-27-21-23-29(24-22-27)34(38)36-26(2)25-33(31-19-12-13-20-32(31)36)37(30-17-10-6-11-18-30)35(39)28-15-8-5-9-16-28/h5-6,8-13,15-24,26,33H,3-4,7,14,25H2,1-2H3 |
InChI Key |
MAIWDMLWPARAOB-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC=C32)N(C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC=C32)N(C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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